molecular formula C25H24ClFN2O2 B15035883 4-(3-Chlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(3-Chlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B15035883
M. Wt: 438.9 g/mol
InChI Key: XUQUTXAGLBYFDG-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups such as chlorophenyl, fluorophenyl, and trimethyl groups

Preparation Methods

The synthesis of 4-(3-Chlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Substitution Reactions: The introduction of the chlorophenyl and fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.

    Final Assembly: The final step involves the coupling of the substituted quinoline core with the carboxamide group. This can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(3-Chlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

4-(3-Chlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar compounds to 4-(3-Chlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include:

    4-(4-Chlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: Similar structure with a different position of the chlorine substituent.

    4-(3-Chlorophenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: Similar structure with a different position of the fluorine substituent.

    4-(3-Chlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-hydroxy-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: Similar structure with a hydroxyl group instead of a carbonyl group.

Properties

Molecular Formula

C25H24ClFN2O2

Molecular Weight

438.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H24ClFN2O2/c1-14-21(24(31)29-18-10-5-4-9-17(18)27)22(15-7-6-8-16(26)11-15)23-19(28-14)12-25(2,3)13-20(23)30/h4-11,22,28H,12-13H2,1-3H3,(H,29,31)

InChI Key

XUQUTXAGLBYFDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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